3,4-Diaminophenylboronic acid
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Overview
Description
3,4-Diaminophenylboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of two amino groups attached to the benzene ring at the 3 and 4 positions, along with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminophenylboronic acid typically involves the reaction of 3,4-diaminobenzene with a boron-containing reagent. One common method is the reaction of 3,4-diaminobenzene with boronic acid derivatives under suitable conditions. For example, the reaction can be carried out using pinacol boronic esters in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 3,4-Diaminophenylboronic acid is used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its boronic acid group can interact with biological targets, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry: The compound is used in the development of advanced materials and polymers. Its unique reactivity allows for the creation of materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 3,4-Diaminophenylboronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a useful tool in enzyme inhibition and other biochemical applications . The compound can target specific molecular pathways, leading to desired biological effects.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the amino groups present in 3,4-Diaminophenylboronic acid.
4-Aminophenylboronic acid: Contains only one amino group.
3-Aminophenylboronic acid: Contains only one amino group at a different position.
Uniqueness: The combination of amino groups and boronic acid functionality allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C6H9BN2O2 |
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Molecular Weight |
151.96 g/mol |
IUPAC Name |
(3,4-diaminophenyl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,8-9H2 |
InChI Key |
UUMKCKUGEFKNTJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)N)(O)O |
Origin of Product |
United States |
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